4-[(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methyl]benzoic acid
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Description
The compound you mentioned is a complex organic molecule. It contains a benzoic acid group (a benzene ring with a carboxylic acid), a piperidine ring (a six-membered ring with one nitrogen atom), and a cyclobutyl group (a four-membered carbon ring). The methoxymethyl group is an ether that is attached to the cyclobutyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and functional groups. The presence of these different groups will significantly influence the compound’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic. The cyclobutyl and piperidine rings could influence the compound’s stability and reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[[1-[1-(methoxymethyl)cyclobutanecarbonyl]piperidin-3-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-25-14-20(9-3-10-20)19(24)21-11-2-4-16(13-21)12-15-5-7-17(8-6-15)18(22)23/h5-8,16H,2-4,9-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUWQXHTLMDVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)N2CCCC(C2)CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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